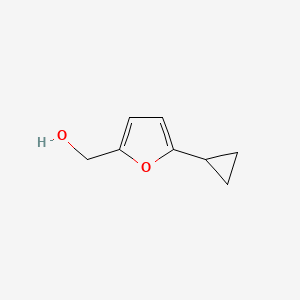

(5-Cyclopropylfuran-2-yl)methanol

Description

BenchChem offers high-quality (5-Cyclopropylfuran-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Cyclopropylfuran-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(5-cyclopropylfuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-5-7-3-4-8(10-7)6-1-2-6/h3-4,6,9H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEGHYOHUVKLKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(O2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(5-Cyclopropylfuran-2-yl)methanol: Comprehensive Safety, Toxicity, and Handling Guide for Drug Development

As drug discovery programs increasingly explore novel chemical space, specialized building blocks like (5-Cyclopropylfuran-2-yl)methanol (CAS: 1935403-22-7) have emerged as valuable tools for structure-activity relationship (SAR) optimization[1][2]. The incorporation of a cyclopropyl group onto the furan ring introduces unique conformational rigidity and lipophilicity, making it an attractive pharmacophore for target binding.

However, manipulating electron-rich heteroaromatics requires a deep understanding of their physicochemical behavior, reactivity, and toxicological profiles. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical hazard classification and practical, bench-level execution. This guide synthesizes safety data, extrapolated toxicity mechanisms, and self-validating experimental protocols to ensure scientific integrity and laboratory safety.

Physicochemical Properties & Structural Insights

The presence of the cyclopropyl group at the C5 position of the furan ring is not merely a structural anomaly; it fundamentally alters the electronic properties of the molecule. The Walsh orbitals of the cyclopropyl ring can conjugate with the furan π -system, donating electron density and rendering the furan ring exceptionally electron-rich.

This electron density increases the molecule's susceptibility to electrophilic attack and acid-catalyzed polymerization, a critical factor when designing synthetic routes or storage conditions.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | (5-Cyclopropylfuran-2-yl)methanol |

| CAS Number | 1935403-22-7[1] |

| Molecular Formula | C8H10O2[3] |

| Molecular Weight | 138.16 g/mol [4] |

| Predicted Density | 1.211 ± 0.06 g/cm³[4] |

| Physical State | Liquid (typically supplied at 95-99% purity)[3][5] |

| Storage Conditions | 2-8°C, under inert atmosphere (Argon/Nitrogen)[5] |

Safety Data Sheet (SDS) & Hazard Classification

While specific in vivo toxicological studies on (5-Cyclopropylfuran-2-yl)methanol are limited due to its status as a specialized intermediate, its safety profile is classified under the Globally Harmonized System (GHS) based on its functional groups[6].

GHS Classification

-

Signal Word: Warning[6]

-

H315: Causes skin irritation[6].

-

H319: Causes serious eye irritation[6].

-

H335: May cause respiratory irritation.

Chemical Reactivity & Stability

Furan-2-yl methanols are notoriously sensitive to acidic conditions. The hydroxyl group is benzylic-like; protonation and subsequent loss of water generates a highly stabilized carbocation. In the presence of even mild acids, this intermediate can rapidly undergo electrophilic aromatic substitution with another furan molecule, leading to an exothermic polymerization cascade. Causality: Storage must strictly avoid acidic environments, and the compound should be kept over molecular sieves or with a trace amount of a mild base (e.g., potassium carbonate) if long-term stability is a concern.

Toxicity Profile & Mechanistic Insights

To accurately assess the toxicological risks of (5-Cyclopropylfuran-2-yl)methanol, we must extrapolate from its parent pharmacophore: furfuryl alcohol (CAS 98-00-0). Furfuryl alcohol is recognized as a potent nasal irritant and a potential human carcinogen (IARC Group 2B), known to induce renal tubular epithelium tumors in murine models[7][8].

The Bioactivation Pathway

The toxicity of furfuryl alcohols is rarely due to the parent compound itself, but rather its metabolic bioactivation[9][10]. In hepatic and renal tissues, sulfotransferases (SULTs) catalyze the transfer of a sulfate group to the primary alcohol[7]. The resulting sulfate ester is a highly reactive leaving group. Its departure generates a resonance-stabilized electrophilic carbocation that can form covalent adducts with cellular nucleophiles, including DNA (e.g., 2-methylfuranyl-DNA adducts) and proteins, leading to cytotoxicity and potential mutagenicity[7][8].

Furthermore, furan metabolism can induce severe redox stress, depleting cellular NADPH and generating Reactive Oxygen Species (ROS), which causes mitochondrial and vacuolar fragmentation[9].

Predicted metabolic bioactivation and detoxification pathway of furan-2-yl methanols.

Experimental Protocols & Workflows

To safely and effectively utilize (5-Cyclopropylfuran-2-yl)methanol in drug discovery, experimental workflows must be designed to mitigate its reactivity. The following protocol details the oxidation of the alcohol to its corresponding aldehyde—a common transformation for subsequent reductive aminations—while avoiding acid-catalyzed degradation.

Protocol: Mild Oxidation to 5-Cyclopropylfuran-2-carbaldehyde

Rationale & Causality: Standard oxidants like Jones reagent (CrO3/H2SO4) or unbuffered Dess-Martin periodinane can generate acidic microenvironments. Because the cyclopropyl group makes the furan ring highly electron-rich, exposure to acid will cause instantaneous polymerization (evidenced by the reaction turning black and forming an intractable tar). We utilize activated Manganese Dioxide (MnO2), a mild, heterogeneous oxidant that operates under strictly neutral conditions.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under an Argon atmosphere, dissolve (5-Cyclopropylfuran-2-yl)methanol (1.0 eq, e.g., 100 mg) in anhydrous Dichloromethane (DCM, 0.1 M).

-

Reagent Addition: Add activated MnO2 (10.0 eq). Self-Validation Check: Ensure the MnO2 is freshly activated; inactive MnO2 will stall the reaction, while active MnO2 will show complete conversion within 4-12 hours.

-

Reaction Monitoring: Stir the black suspension vigorously at room temperature. Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The aldehyde will run significantly higher (less polar) than the starting alcohol. Trustworthiness Check: A clean baseline on the TLC plate indicates successful avoidance of furan polymerization.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with excess DCM.

-

Concentration: Concentrate the filtrate in vacuo at a low water-bath temperature (< 30°C) to prevent thermal degradation of the volatile aldehyde.

Step-by-step synthetic workflow for the safe oxidation of furan-based building blocks.

Handling and Spill Decontamination

Due to its potential as a respiratory irritant and its structural similarity to known nephrotoxins[10][11], all manipulations must be performed in a certified Class II chemical fume hood. In the event of a spill, do not use acidic neutralizing agents. Absorb the liquid with inert materials (vermiculite or dry sand), sweep into a sealed hazardous waste container, and wash the area with a mild aqueous sodium bicarbonate solution to ensure any trace residues remain in a stable, unprotonated state.

References

-

ACS Reagentes. "(5-Cyclopropylfuran-2-yl)methanol, 95%." Laibo Chem. Available at:[Link]

-

355xx. "1935403-22-7 (5-环丙基呋喃-2-基)甲醇." 355 Information Network. Available at:[Link]

-

BuyChemJapan. "(5-Cyclopropylfuran-2-yl)methanol 95% | AiFChem." BuyChemJapan Marketplace. Available at:[Link]

-

National Institutes of Health (NIH) / PMC. "Mechanism of furfural toxicity and metabolic strategies to engineer tolerance in microbial strains." Biotechnology for Biofuels. Available at:[Link]

-

MDPI. "The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene—Two Emerging Potential Human Carcinogens?" International Journal of Environmental Research and Public Health. Available at:[Link]

-

Michigan Department of Environment, Great Lakes, and Energy (EGLE). "File for Furfuryl Alcohol (CAS No. 98-00-0)." Toxicity Assessment Report. Available at:[Link]

-

ResearchGate. "The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene." Research Article. Available at:[Link]

-

Government of Canada. "Furfuryl alcohol and tetrahydrofuran outdoor air exposure and human health risk characterization." Canada.ca Health Reports. Available at:[Link]

Sources

- 1. 1935403-22-7|(5-Cyclopropylfuran-2-yl)methanol|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (5-Cyclopropylfuran-2-yl)methanol , Package: 1g , Laibo Chem - Acs Reagentes [acsreagentes.com.br]

- 4. 355xx.com [355xx.com]

- 5. (5-Cyclopropylfuran-2-yl)methanol 95% | AiFChem, an Xtalpi Company | BuyChemJapan [buychemjapan.com]

- 6. 1935403-22-7|(5-Cyclopropylfuran-2-yl)methanol|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of furfural toxicity and metabolic strategies to engineer tolerance in microbial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. egle.state.mi.us [egle.state.mi.us]

- 11. Furfuryl alcohol and tetrahydrofuran outdoor air exposure and human health risk characterization - Canada.ca [canada.ca]

An In-depth Technical Guide to the Physicochemical Properties of (5-Cyclopropylfuran-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Cyclopropylfuran-2-yl)methanol is a heterocyclic organic compound featuring a furan ring substituted with a cyclopropyl group at the 5-position and a hydroxymethyl group at the 2-position. Furan derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as versatile synthetic intermediates. The presence of the strained cyclopropyl ring, coupled with the reactive hydroxymethyl group, makes (5-Cyclopropylfuran-2-yl)methanol a unique building block for the synthesis of novel chemical entities.

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of (5-Cyclopropylfuran-2-yl)methanol. These values are derived from the known properties of structurally related compounds and should be considered as approximations pending experimental verification.

| Property | Estimated Value | Rationale for Estimation |

| Appearance | Colorless to pale yellow liquid | Furan and its simple alcohol derivatives, such as furfuryl alcohol, are typically colorless liquids that may develop a yellowish hue upon standing. |

| Boiling Point | ~190-210 °C | The boiling point of furfuryl alcohol is approximately 170 °C[1][2]. The addition of a cyclopropyl group (compared to a hydrogen atom) increases the molecular weight and van der Waals forces, which is expected to elevate the boiling point. For comparison, cyclopropylmethanol has a boiling point of 123-124 °C. The combination of the furanmethanol core and the cyclopropyl substituent likely results in a boiling point higher than either of the individual parent alcohols. |

| Melting Point | < -20 °C | The melting point of furfuryl alcohol is -29 °C[1]. The presence of the non-planar and somewhat bulky cyclopropyl group may disrupt efficient crystal lattice packing, leading to a low melting point, likely below that of furfuryl alcohol. |

| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) | While the hydroxyl group imparts some polarity and allows for hydrogen bonding, the overall molecule, with its furan ring and cyclopropyl group, is predominantly nonpolar. This suggests limited solubility in water but good solubility in organic solvents, a common characteristic of many furan derivatives. |

| logP (o/w) | Estimated > 1.5 | The octanol-water partition coefficient (logP) is a measure of lipophilicity. The presence of the hydrocarbon cyclopropyl group will increase the lipophilicity compared to furfuryl alcohol (logP ≈ 0.3)[2]. |

| pKa | Estimated ~15-16 (for the hydroxyl group) | The acidity of the hydroxyl group is expected to be similar to that of other primary alcohols. |

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.

Capillary Method Protocol

A standard and widely accepted method for determining the melting point is the capillary method.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of (5-Cyclopropylfuran-2-yl)methanol is thoroughly dried and in a finely powdered form. If the compound is a liquid at room temperature and has a melting point below ambient, a cold stage apparatus would be required.

-

Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is typically achieved by tapping the sealed end of the capillary on a hard surface.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of a melting point apparatus.

-

Ensure a calibrated thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Determination:

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.

-

Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the upper end of the melting range).

-

-

Verification:

-

It is good practice to perform at least three independent measurements and report the average melting point range.

-

Workflow for Melting Point Determination

Caption: Workflow for the determination of melting point by the capillary method.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. The boiling point is dependent on the atmospheric pressure.

Distillation Method Protocol

For quantities of liquid greater than a few milliliters, the boiling point can be accurately determined by distillation.

Step-by-Step Methodology:

-

Apparatus Setup:

-

Assemble a simple distillation apparatus consisting of a distillation flask, a condenser, a receiving flask, and a calibrated thermometer.

-

The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

-

Determination:

-

Place the liquid sample of (5-Cyclopropylfuran-2-yl)methanol into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Begin heating the distillation flask gently.

-

As the liquid boils and the vapor rises, the temperature on the thermometer will increase.

-

The boiling point is the temperature at which the vapor is in equilibrium with the liquid, and this is indicated by a stable temperature reading on the thermometer as the liquid condenses in the condenser.

-

-

Pressure Correction:

-

Record the atmospheric pressure at the time of the experiment.

-

If the atmospheric pressure is not 760 mmHg (1 atm), the observed boiling point will need to be corrected to the normal boiling point. This can be done using a pressure-temperature nomograph or the Clausius-Clapeyron equation.

-

Workflow for Boiling Point Determination

Caption: Workflow for the determination of boiling point by the distillation method.

Synthesis and Purity Considerations

A plausible synthetic route to (5-cyclopropylfuran-2-yl)methanol could involve the reduction of 5-cyclopropylfuran-2-carbaldehyde. The aldehyde can be prepared via the Vilsmeier-Haack formylation of 2-cyclopropylfuran. The purity of the final product is paramount for the accurate determination of its physical properties. Impurities can arise from starting materials, side reactions, or incomplete reactions.

Purification of (5-cyclopropylfuran-2-yl)methanol can be achieved by vacuum distillation or column chromatography. The purity of the compound should be assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) prior to the determination of its melting and boiling points.

References

-

PubChem. . National Center for Biotechnology Information.

-

Benchchem. .

-

AiFChem. .

-

BLDpharm. .

-

BLDpharm. .

-

Ningbo Inno Pharmchem Co.,Ltd. .

-

Benchchem. .

-

MDPI. .

-

MDPI. .

-

Sigma-Aldrich. .

-

MDPI. .

-

Sigma-Aldrich. .

-

Sigma-Aldrich. .

-

Benchchem. .

-

Tokyo Chemical Industry Co., Ltd. .

-

Google Patents. .

-

ChemicalBook. .

-

PubChem. .

Sources

Application Note: (5-Cyclopropylfuran-2-yl)methanol in Advanced Drug Discovery and Bioluminescence Probes

Executive Summary & Structural Rationale

(5-Cyclopropylfuran-2-yl)methanol is a highly specialized, bifunctional heterocyclic intermediate that has emerged as a critical building block in both targeted oncology (kinase inhibitors) and advanced molecular diagnostics (engineered luciferin substrates).

As a Senior Application Scientist, understanding the causality behind the structural motifs of this molecule is essential for leveraging its full synthetic potential:

-

The Cyclopropyl Motif: Unlike flexible linear alkyl chains or highly bulky tert-butyl groups, the cyclopropyl ring provides a rigid, optimal steric shield. This shielding protects the electron-rich furan ring from rapid Phase I oxidative metabolism (e.g., CYP450-mediated epoxidation or hydroxylation) while maintaining a low lipophilicity penalty[1].

-

The Furan Core: Serving as a bioisostere for phenyl or thiophene rings, the furan oxygen acts as a highly directional hydrogen-bond acceptor. This is critical for anchoring molecules into the hinge region of kinases or the hydrophobic pockets of engineered luciferases[2].

-

The Hydroxymethyl Handle: A versatile primary alcohol that acts as the primary synthetic vector. It can be activated into a leaving group for SN2 alkylations or oxidized to a carboxylic acid for amide couplings[3].

Table 1: Physicochemical Profile

| Property | Value | Structural Implication |

| IUPAC Name | (5-cyclopropylfuran-2-yl)methanol | Defines the 2,5-disubstitution pattern. |

| CAS Number | 1935403-22-7 | Unique registry identifier[3]. |

| Molecular Formula | C8H10O2 | Low molecular weight (138.16 g/mol ) ideal for fragment-based design. |

| SMILES | OCc1ccc(C2CC2)o1 | Highlights the primary alcohol available for derivatization. |

| Topological Polar Surface Area (TPSA) | 33.5 Ų | Excellent membrane permeability profile for intracellular targets. |

Application Workflow 1: Synthesis of Advanced Bioluminescence Substrates

The Mechanistic Context

In the realm of molecular diagnostics, NanoLuc luciferase (derived from Oplophorus gracilirostris) utilizes imidazopyrazine-based substrates (like furimazine) to generate high-intensity, glow-type luminescence. However, native furimazine suffers from background autoluminescence and rapid decay kinetics.

By replacing the standard furan-2-ylmethyl group with a (5-cyclopropylfuran-2-yl)methyl moiety, researchers have engineered next-generation substrates (e.g., 8-benzyl-2-((5-cyclopropylfuran-2-yl)methyl)-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one). The cyclopropyl group alters the electron density of the furan ring and provides an exact steric fit within the mutated NanoLuc active site. This modification drastically improves the signal-to-noise ratio and extends the duration of photon emission ()[2].

Figure 1. Bioluminescence reaction pathway of NanoLuc luciferase with the engineered cyclopropyl-furan substrate.

Application Workflow 2: Development of Targeted Kinase Inhibitors

The Mechanistic Context

In oncology, small-molecule kinase inhibitors targeting receptor tyrosine kinases (RTKs) require highly stable hinge-binding motifs. (5-Cyclopropylfuran-2-yl)methanol is oxidized to its corresponding carboxylic acid and coupled to naphthyridine or pyridine-3-carboxamide cores. The resulting 5-cyclopropylfuran moiety acts as a highly stable, lipophilic pocket-filling group. The cyclopropyl ring specifically prevents the rapid hydroxylation that typically plagues unsubstituted furans in vivo, thereby extending the drug's half-life without violating Lipinski's Rule of Five ()[1].

Figure 2. Divergent synthetic workflows for (5-Cyclopropylfuran-2-yl)methanol in drug and probe discovery.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the choice of reagents is critical. Furan rings are sensitive to strong acids and harsh oxidants, which can trigger ring-opening or polymerization. The protocols below are optimized for chemoselectivity.

Table 2: Reaction Optimization & Causality for Derivatization

| Reaction Pathway | Reagent System | Rationale (Causality) | Typical Yield | Impurity Profile |

| Mesylation | MsCl, TEA, DCM (0 °C) | Mild basic conditions prevent acid-catalyzed furan ring-opening. | 88 - 92% | <2% Furan degradation |

| Bromination | PBr₃, DCM (0 °C) | Not Recommended. Generates HBr, leading to rapid polymerization. | 45 - 55% | ~20% Polymerization |

| Oxidation | TEMPO/BAIB, MeCN/H₂O | Chemoselective for primary alcohols; avoids cyclopropyl cleavage. | 85 - 90% | <1% Aldehyde intermediate |

| Oxidation | Jones Reagent, Acetone | Not Recommended. Harsh chromium conditions cause over-oxidation. | 40 - 50% | ~30% Ring cleavage |

Protocol A: Synthesis of (5-Cyclopropylfuran-2-yl)methyl Methanesulfonate (For Pathway A)

Objective: Activate the hydroxymethyl group for subsequent SN2 N-alkylation of an imidazopyrazine core to generate a NanoLuc substrate[4].

-

Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve (5-Cyclopropylfuran-2-yl)methanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

-

Base Addition: Add triethylamine (TEA, 1.5 eq) and cool the reaction mixture to 0 °C using an ice-water bath. Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed degradation of the furan ring.

-

Activation: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 10 minutes. Stir at 0 °C for 1 hour.

-

Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf ~0.3) should be completely consumed, replaced by the less polar mesylate ( Rf ~0.6).

-

Workup: Quench with saturated aqueous NaHCO3 . Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Critical Note: Use the crude mesylate immediately in the next coupling step (with Cs2CO3 in DMF) to prevent thermal decomposition.

Protocol B: Oxidation to 5-Cyclopropylfuran-2-carboxylic Acid (For Pathway B)

Objective: Convert the hydroxymethyl group to a carboxylic acid for amide coupling in kinase inhibitor synthesis[1].

-

Preparation: Dissolve (5-Cyclopropylfuran-2-yl)methanol (1.0 eq, 10 mmol) in a 1:1 mixture of Acetonitrile (MeCN) and water (0.2 M).

-

Catalyst & Oxidant Addition: Add TEMPO (0.1 eq) followed by Bis(acetoxy)iodobenzene (BAIB, 2.2 eq). Causality: BAIB serves as the stoichiometric terminal oxidant, continuously regenerating the active TEMPO oxoammonium species under metal-free, neutral conditions.

-

Reaction: Stir the mixture at room temperature for 4–6 hours.

-

Validation: Monitor via LC-MS. The mass peak corresponding to the starting material (m/z 139 [M+H]+ ) should transition cleanly to the carboxylic acid (m/z 153 [M+H]+ ).

-

Workup: Quench with saturated aqueous Na2S2O3 to destroy excess oxidant. Acidify the aqueous layer to pH ~3 using 1M HCl, and extract with EtOAc (3x). Dry and concentrate to yield the crude acid.

-

Downstream Application: Activate the resulting acid with HATU and DIPEA in DMF, followed by the addition of the target kinase-binding amine.

References

- Array BioPharma Inc. (2021). Compounds and methods of use (Patent No. WO2021173591A1).

- Institut Pasteur & CNRS. (2018). Imidazopyrazine derivatives, process for preparation thereof, and their uses as luciferins (Patent No. WO2018197727A1).

- Institut Pasteur. (2021). Luciferase linked immunosorbent assay (Patent No. EP3904508A1).

Sources

- 1. WO2021173591A1 - Compounds and methods of use - Google Patents [patents.google.com]

- 2. EP3395803A1 - Imidazopyrazine derivatives, process for preparation thereof, and their uses as luciferins - Google Patents [patents.google.com]

- 3. 1935403-22-7|(5-Cyclopropylfuran-2-yl)methanol|BLD Pharm [bldpharm.com]

- 4. EP3904508A1 - Dosage immunoenzymatique lié à la luciférase - Google Patents [patents.google.com]

Catalytic Oxidation of (5-Cyclopropylfuran-2-yl)methanol to 5-Cyclopropylfuran-2-carbaldehyde: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the catalytic oxidation of (5-cyclopropylfuran-2-yl)methanol to its corresponding aldehyde, 5-cyclopropylfuran-2-carbaldehyde. This transformation is of significant interest due to the prevalence of both furan and cyclopropyl motifs in medicinal chemistry.[1][2] We present detailed protocols for two robust and selective catalytic systems: a TEMPO-mediated oxidation and a manganese dioxide-based oxidation. The underlying principles, experimental causality, and comparative data are discussed to enable researchers to select and implement the most suitable method for their synthetic needs. This guide also outlines a plausible synthetic route for the requisite starting material, (5-cyclopropylfuran-2-yl)methanol.

Introduction: The Significance of the Cyclopropyl-Furan Scaffold

The furan ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of biologically active compounds with a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1] Similarly, the cyclopropyl group has emerged as a valuable "bioisostere" in drug design.[2] Its unique conformational rigidity and electronic properties can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune the pharmacokinetic profile of a drug candidate.[3][4] The combination of these two privileged fragments in 5-cyclopropylfuran-2-carbaldehyde creates a valuable building block for the synthesis of novel therapeutic agents. The aldehyde functionality provides a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures for drug discovery and development.

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Catalytic methods are highly desirable as they offer a more sustainable and efficient alternative to stoichiometric reagents, minimizing waste and improving atom economy. This guide focuses on providing practical and reliable protocols for this key transformation on the (5-cyclopropylfuran-2-yl)methanol substrate.

Synthesis of the Starting Material: (5-Cyclopropylfuran-2-yl)methanol

A plausible synthetic pathway to (5-cyclopropylfuran-2-yl)methanol begins with the synthesis of 2-cyclopropylfuran, followed by formylation and subsequent reduction.

Proposed Synthesis of 2-Cyclopropylfuran

While various methods exist for the synthesis of substituted furans, a potential route to 2-cyclopropylfuran could involve a transition-metal-catalyzed cross-coupling reaction or a cyclization of a suitable precursor.[5][6] For the purpose of this guide, we will assume the availability of 2-cyclopropylfuran.

Formylation of 2-Cyclopropylfuran via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocycles like furan.[7][8][9][10] The reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8][9][10] The alkyl group at the 2-position of the furan ring directs the formylation to the C5 position.[7]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Cyclopropylfuran

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (1.2 equivalents) to a flask containing anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the Vilsmeier reagent.

-

Add a solution of 2-cyclopropylfuran (1.0 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 5-cyclopropylfuran-2-carbaldehyde.

Reduction of 5-Cyclopropylfuran-2-carbaldehyde to (5-Cyclopropylfuran-2-yl)methanol

The reduction of the aldehyde to the primary alcohol can be achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation.[11]

Experimental Protocol: Reduction of 5-Cyclopropylfuran-2-carbaldehyde

-

Dissolve 5-cyclopropylfuran-2-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

-

Once the reaction is complete, carefully add water to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (5-cyclopropylfuran-2-yl)methanol.

Catalytic Oxidation Protocols

The choice of oxidation method depends on factors such as substrate compatibility, desired scale, and available reagents. We present two highly effective and widely used catalytic systems.

TEMPO-Mediated Oxidation

The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst for the selective oxidation of primary alcohols to aldehydes is a well-established and versatile method.[12][13] The catalytic cycle involves the oxidation of TEMPO to the active oxoammonium species, which then oxidizes the alcohol. A co-oxidant, such as sodium hypochlorite (bleach), is used to regenerate the active TEMPO species.[14]

Mechanism of TEMPO-Mediated Oxidation

The reaction proceeds through a catalytic cycle where the alcohol is oxidized by the TEMPO oxoammonium ion. The resulting hydroxylamine is then re-oxidized by the primary oxidant (e.g., NaOCl) to regenerate the active catalytic species.

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

Experimental Protocol: TEMPO-Mediated Oxidation of (5-Cyclopropylfuran-2-yl)methanol [13]

-

In a round-bottom flask cooled in a water bath, dissolve (5-cyclopropylfuran-2-yl)methanol (1.0 equivalent) in dichloromethane (DCM) to make a 0.25 M to 1 M solution.

-

Add TEMPO (0.1 equivalents) to the solution.

-

Sequentially add a 0.6 M aqueous solution of sodium bromide (0.23 equivalents), followed by an aqueous solution of sodium hypochlorite (bleach, 1.0 equivalent).

-

Add a saturated aqueous solution of sodium bicarbonate to adjust the pH to approximately 9.5.

-

Stir the resulting biphasic mixture vigorously at room temperature and monitor the reaction by TLC.

-

After approximately 1 hour, or upon completion, quench the reaction by adding a 10% (w/v) aqueous solution of sodium thiosulfate to consume any unreacted sodium hypochlorite.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography if necessary.

Manganese Dioxide Oxidation

Activated manganese dioxide (MnO₂) is a classic and effective reagent for the selective oxidation of allylic and benzylic alcohols to their corresponding aldehydes or ketones.[15][16] The furan-2-yl)methanol system is sufficiently activated for this oxidation. The reaction is heterogeneous, and its efficiency can depend on the activity of the MnO₂ used.[17]

Mechanism of Manganese Dioxide Oxidation

The precise mechanism of MnO₂ oxidation is complex and thought to occur on the surface of the solid reagent, possibly involving radical intermediates. The reaction is typically performed by stirring the alcohol with an excess of MnO₂ in a suitable solvent.

Caption: Workflow for Manganese Dioxide Oxidation.

Experimental Protocol: Manganese Dioxide Oxidation of (5-Cyclopropylfuran-2-yl)methanol [15]

-

To a solution of (5-cyclopropylfuran-2-yl)methanol (1.0 equivalent) in dichloromethane (DCM) or chloroform, add activated manganese dioxide (5-10 equivalents).

-

Stir the heterogeneous mixture vigorously at room temperature. The reaction can also be heated to reflux to increase the rate.

-

Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂ and the reaction temperature.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.

-

Wash the celite pad thoroughly with the reaction solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography if necessary.

Comparative Data and Considerations

| Parameter | TEMPO-Mediated Oxidation | Manganese Dioxide Oxidation |

| Catalyst | TEMPO (catalytic) | MnO₂ (stoichiometric excess) |

| Co-oxidant | Sodium hypochlorite | None |

| Reaction Time | Typically 1-4 hours | Can range from hours to overnight |

| Temperature | Room temperature | Room temperature to reflux |

| Work-up | Aqueous work-up and extraction | Filtration and solvent evaporation |

| Advantages | Catalytic, generally faster, milder conditions | Simple work-up, readily available reagent |

| Disadvantages | Requires careful pH control, potential for halogenated byproducts | Requires a large excess of reagent, variable reactivity of MnO₂ |

Conclusion

The catalytic oxidation of (5-cyclopropylfuran-2-yl)methanol to 5-cyclopropylfuran-2-carbaldehyde is a crucial step in the synthesis of novel compounds for drug discovery. Both TEMPO-mediated oxidation and manganese dioxide oxidation are effective methods for this transformation. The choice between these protocols will depend on the specific requirements of the synthesis, including scale, available resources, and the need for mild conditions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully implement these important synthetic transformations.

References

-

Common Organic Chemistry. (n.d.). Manganese Dioxide. [Link]

-

ResearchGate. (n.d.). Solvent free oxidation of alcohols with manganese dioxide. [Link]

-

Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. [Link]

-

Sciencemadness.org. (2007). oxidation alcohol to aldehyde with MnO2. [Link]

-

Merbouh, N., Bobbitt, J. M., & Brückner, C. (2004). TEMPO-Mediated Oxidations. Organic Reactions. [Link]

-

C., Boyer, A., Redman, J. C., and Farrugia, L. J. (2015). Synthesis of cyclopropyl-substituted furans by Brønsted acid promoted cascade reactions. Angewandte Chemie (International Edition), 54(19), 5744-5747. [Link]

-

de Poel, W., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development. [Link]

-

Bhaumik, A., et al. (2019). Selective Oxidation of Biomass-Derived Alcohols and Aromatic and Aliphatic Alcohols to Aldehydes with O2/Air Using a RuO2-Supported Mn3O4 Catalyst. ACS Omega. [Link]

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

-

Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. [Link]

-

El-Sayed, N. N. E., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

St. Andrews Research Repository. (n.d.). The active oxygen species promoted catalytic oxidation of 5-hy- droxymethyl-2-furfural on facet-specific Pt nanocrystals. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

-

Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

-

Kou, T., et al. (2024). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. RSC Advances. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). WO2001072732A2 - Oxidation of 5-(hydroxymethyl)

-

ResearchGate. (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

ResearchGate. (n.d.). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes | Request PDF. [Link]

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). TEMPO-Bleach Oxidation. [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]

-

IntechOpen. (2022). Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. [Link]

-

ResearchGate. (n.d.). Synthesis of furan from cyclopropanes by literature and this work. [Link]

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

Kar, S., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H 2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society. [Link]

-

Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction. [Link]

-

Chemguide. (n.d.). reduction of carboxylic acids. [Link]

-

Wang, Y., et al. (2020). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. Green Chemistry. [Link]

-

Lane Lab of Chemistry. (2021, March 20). 182 CHM2211 Reduction of Carboxylic Acids to Yield Alcohols [Video]. YouTube. [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. name-reaction.com [name-reaction.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 13. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TEMPO-Bleach Oxidation - Wordpress [reagents.acsgcipr.org]

- 15. Manganese Dioxide [commonorganicchemistry.com]

- 16. Manganese(IV) oxide [organic-chemistry.org]

- 17. ajgreenchem.com [ajgreenchem.com]

Application Note: Scalable Synthesis of (5-Cyclopropylfuran-2-yl)methanol

Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Scale: 1 Kilogram (Pilot-Ready)

Process Rationale and Causality

The synthesis of (5-cyclopropylfuran-2-yl)methanol from 5-bromofuran-2-carbaldehyde involves a two-step sequence: a C(sp2)–C(sp3) Suzuki-Miyaura cross-coupling followed by a borohydride reduction. Scaling this pathway requires moving beyond discovery-scale conditions to address mass transfer, thermodynamic safety, and reagent stability.

Overcoming Protodeboronation in C(sp3) Couplings

Cyclopropylboronic acid is notoriously susceptible to protodeboronation under the basic, high-temperature conditions typical of Suzuki couplings[1]. To mitigate this degradation, our protocol utilizes a biphasic 2-Methyltetrahydrofuran (2-MeTHF) and water system. This phase separation restricts the boronic acid's exposure to the bulk aqueous base, allowing the cross-coupling to occur efficiently at the solvent interface. Furthermore, we employ a catalyst system of Palladium(II) acetate ( Pd(OAc)2 ) and tricyclohexylphosphine ( PCy3 ). The bulky, electron-rich PCy3 ligand accelerates the challenging reductive elimination step of the C(sp3) intermediate, preventing catalyst stalling and maximizing yield[2].

Thermal Management and Self-Validating Additions

Exothermic events are a primary failure point in scale-up operations[3]. Both the activation of the palladium catalyst and the addition of sodium borohydride ( NaBH4 ) generate significant heat. To create a self-validating safety system, the protocol mandates portion-wise addition of NaBH4 at strictly controlled temperatures. The system validates itself: if the cooling jacket cannot maintain the internal temperature below 10 °C, the feed is automatically paused, directly linking chemical kinetics to the reactor's heat-removal capacity. Additionally, rigorous degassing of the aqueous base is implemented to prevent oxidative quenching of the active Pd(0) species, a critical standard for scalable cross-couplings[4].

Process Visualizations

Caption: Synthetic workflow for (5-Cyclopropylfuran-2-yl)methanol from 5-bromofuran-2-carbaldehyde.

Caption: In-process control logic tree for ensuring complete Suzuki-Miyaura conversion.

Quantitative Data & Process Parameters

Table 1: Stoichiometry and Process Parameters for 1 kg Scale-up

| Reagent / Parameter | Function | Equivalents | Amount | Critical Control Point (CCP) |

| 5-Bromofuran-2-carbaldehyde | Electrophile | 1.00 | 1.00 kg | Starting material purity >98% |

| Cyclopropylboronic acid | Nucleophile | 1.20 | 0.59 kg | Limit exposure to bulk aqueous base |

| Pd(OAc)₂ | Catalyst Precursor | 0.01 | 12.8 g | Monitor exotherm upon activation |

| PCy₃ | Ligand | 0.02 | 32.0 g | Must be handled under N₂ |

| K₃PO₄ | Base | 2.00 | 2.42 kg | Degas aqueous solution thoroughly |

| 2-MeTHF | Organic Solvent | - | 5.00 L | Ensure clean phase separation |

| NaBH₄ | Reducing Agent | 0.50 | 0.11 kg | Add in portions at 0–5 °C |

Step-by-Step Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 5-cyclopropylfuran-2-carbaldehyde via C(sp2)-C(sp3) coupling.

-

Reactor Preparation: Purge a 10 L jacketed glass reactor with nitrogen for 30 minutes.

-

Substrate Charging: Charge the reactor with 5-bromofuran-2-carbaldehyde (1.00 kg, 5.71 mol) and cyclopropylboronic acid (0.59 kg, 6.85 mol). Add 2-MeTHF (5.0 L) and initiate stirring at 250 rpm to dissolve the solids.

-

Base Preparation & Degassing: In a separate vessel, dissolve K3PO4 (2.42 kg, 11.4 mol) in deionized water (2.5 L). Sparge the aqueous solution with nitrogen for 45 minutes to remove dissolved oxygen, which is lethal to the Pd catalyst[4].

-

Biphasic Mixture Formation: Transfer the degassed aqueous base to the main reactor. Continue nitrogen sparging of the biphasic mixture for an additional 15 minutes.

-

Catalyst Addition: Under a positive nitrogen counterflow, add Pd(OAc)2 (12.8 g, 57.1 mmol) and PCy3 (32.0 g, 114.2 mmol).

-

Reaction Execution: Heat the reactor jacket to achieve an internal temperature of 80 °C.

-

Validation Checkpoint: Monitor the internal temperature probe. An exotherm may occur as the active Pd(0) species forms and initiates oxidative addition[3]. Ensure the condenser is active.

-

-

In-Process Control (IPC): After 6 hours, sample the organic layer for HPLC analysis. Proceed to workup only if substrate conversion is >99% (see Logic Tree).

-

Workup & Scavenging: Cool the reactor to 20 °C. Halt stirring and allow phases to separate for 30 minutes. Drain the lower aqueous layer. Add SiliaMetS® Thiol (150 g) to the organic layer and stir at 40 °C for 4 hours to reduce residual palladium to <10 ppm. Filter the mixture through a pad of Celite and concentrate under reduced pressure to afford crude 5-cyclopropylfuran-2-carbaldehyde as a dark oil.

Step 2: Borohydride Reduction

Objective: Convert the aldehyde to (5-cyclopropylfuran-2-yl)methanol while preventing thermal runaway.

-

Solvent Exchange: Dissolve the crude 5-cyclopropylfuran-2-carbaldehyde (approx. 0.77 kg) in absolute ethanol (4.0 L) within a clean 10 L jacketed reactor.

-

Thermal Equilibration: Set the reactor jacket to -5 °C. Wait until the internal temperature stabilizes between 0 °C and 5 °C.

-

Controlled Reduction: Weigh out NaBH4 (0.11 kg, 2.83 mol). Add the powder in 5 equal portions over 2 hours.

-

Validation Checkpoint: The reduction is highly exothermic. Do not add the next portion until the internal temperature returns to <5 °C. If temperature exceeds 10 °C, pause addition immediately.

-

-

Maturation: Once addition is complete, adjust the jacket temperature to warm the reaction to 20 °C. Stir for 2 hours.

-

Quench: Cool the reactor back to 5 °C. Slowly add acetone (0.2 L) to quench unreacted NaBH4 , followed by the dropwise addition of saturated aqueous NH4Cl (2.0 L). Caution: Vigorous hydrogen gas evolution will occur.

-

Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Extract the remaining aqueous slurry with Ethyl Acetate (2 x 3.0 L). Wash the combined organic layers with brine (2.0 L), dry over anhydrous Na2SO4 , and evaporate to dryness.

-

Final Purification: Purify the crude product via short-path vacuum distillation to yield (5-cyclopropylfuran-2-yl)methanol as a pale yellow to colorless liquid.

Sources

- 1. Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. audreyli.com [audreyli.com]

- 3. Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]

Application Note: Mild Esterification Strategies for (5-Cyclopropylfuran-2-yl)methanol

Executive Summary

(5-Cyclopropylfuran-2-yl)methanol (CAS: 1935403-22-7) is a highly valuable, structurally unique building block utilized in advanced medicinal chemistry and agrochemical development. As a primary alcohol, it is inherently reactive toward esterification; however, the electron-rich furan ring combined with the strained cyclopropyl moiety makes this substrate exceptionally vulnerable to acid-catalyzed degradation. This application note provides field-proven, mild esterification protocols—specifically the Steglich esterification and base-mediated acyl chloride condensation—designed to achieve high yields while preserving the structural integrity of the heteroaromatic system.

Substrate Profiling & Mechanistic Rationale

Chemical Vulnerability of the Furan-Cyclopropyl System

Furan derivatives are sensitive heteroaromatics that demand careful handling[1]. Traditional Fischer esterification, which relies on strong mineral acids (e.g., H2SO4 , HCl ) and elevated temperatures, is strictly contraindicated for (5-Cyclopropylfuran-2-yl)methanol. Strong acids protonate the furan oxygen or the C3/C4 positions, leading to rapid electrophilic polymerization or hydrolytic ring-opening. Furthermore, the cyclopropyl group at the 5-position can undergo ring expansion or cleavage under strongly acidic, carbocation-forming conditions. Therefore, esterification must proceed under strictly neutral or mildly basic conditions to prevent catastrophic yield loss[1].

Reagent Selection: The Case for Mild Coupling

To circumvent acidic degradation, coupling reagents that activate the carboxylic acid in situ at ambient temperatures are required.

-

Steglich Esterification (EDC·HCl / DMAP): This is the gold standard for sensitive alcohols. We recommend 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) over N,N'-Dicyclohexylcarbodiimide (DCC). While DCC generates dicyclohexylurea (DCU) which is notoriously difficult to remove without extensive chromatography[2], EDC produces a water-soluble urea byproduct that is easily washed away during a mild aqueous workup. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, accelerating the reaction and suppressing side-reactions.

-

Acyl Chloride with Pyridine/DIPEA: For routine acylations (e.g., acetyl, benzoyl), pre-formed acyl chlorides can be used alongside a non-nucleophilic base (like N,N-Diisopropylethylamine) or Pyridine. The base scavenges the generated HCl , keeping the reaction environment alkaline and protecting the furan ring.

Caption: Workflow and mechanistic pathway of EDC/DMAP-mediated Steglich esterification.

Quantitative Reagent Matrix

To facilitate experimental planning and ensure reproducibility, the following table summarizes the stoichiometric requirements and operational parameters for the two primary esterification methods.

| Parameter | Steglich Esterification (EDC/DMAP) | Acyl Chloride / Base Method |

| Alcohol Substrate | 1.0 equivalent | 1.0 equivalent |

| Acylating Agent | Carboxylic Acid (1.1 - 1.2 eq) | Acyl Chloride (1.2 - 1.5 eq) |

| Coupling Reagent | EDC·HCl (1.2 - 1.5 eq) | None (Pre-activated) |

| Catalyst / Base | DMAP (0.1 - 0.2 eq) | Pyridine or DIPEA (2.0 - 3.0 eq) |

| Solvent | Anhydrous DCM or DMF | Anhydrous DCM or THF |

| Temperature Profile | 0 °C for 30 min, then 20-25 °C | 0 °C for 1 h, then 20-25 °C |

| Typical Reaction Time | 4 - 12 hours | 2 - 6 hours |

| Furan Compatibility | Excellent (Neutral/Mildly Basic) | Very Good (Requires excess base) |

Validated Experimental Protocols

Protocol A: Steglich Esterification using EDC·HCl and DMAP

This method is highly recommended when coupling (5-Cyclopropylfuran-2-yl)methanol with complex, sensitive, or commercially unavailable carboxylic acids.

Materials:

-

(5-Cyclopropylfuran-2-yl)methanol (MW: 138.16 g/mol )[3]

-

Carboxylic acid of choice

-

EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)

-

DMAP (4-Dimethylaminopyridine)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

-

Dissolution: Dissolve the carboxylic acid (1.2 mmol) and (5-Cyclopropylfuran-2-yl)methanol (1.0 mmol, ~138.2 mg) in 10 mL of anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling minimizes the exothermic activation step and prevents the irreversible rearrangement of the O -acylisourea intermediate into an unreactive N -acyl urea byproduct.

-

Activation: Add EDC·HCl (1.5 mmol) in one portion, followed immediately by DMAP (0.1 mmol).

-

Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Monitor reaction progress via TLC (typically 20% EtOAc in Hexanes) or LC-MS.

-

Quenching & Workup: Once the alcohol is consumed (typically 4-8 hours), dilute the mixture with an additional 10 mL of DCM.

-

Washing (Critical Step): Wash the organic layer with saturated aqueous NaHCO3 (2 × 15 mL) to remove unreacted carboxylic acid, followed by a mild wash with 5% aqueous citric acid (15 mL) to remove DMAP and the water-soluble EDC-urea byproduct. Causality: Avoid strong mineral acids like 1M HCl during the wash phase to strictly prevent furan ring degradation.

-

Isolation: Wash with brine (15 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Acyl Chloride Esterification

Optimal for routine acylations where the corresponding acid chloride is commercially available and robust.

Step-by-Step Procedure:

-

Preparation: In a dry flask under an inert atmosphere, dissolve (5-Cyclopropylfuran-2-yl)methanol (1.0 mmol) in anhydrous DCM (10 mL).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.5 mmol). Causality: A stoichiometric excess of base is mandatory to instantly neutralize the HCl generated during the reaction, thereby shielding the acid-sensitive cyclopropylfuran system from electrophilic attack.

-

Acylation: Cool the solution to 0 °C. Add the acyl chloride (1.2 mmol) dropwise via syringe over 5-10 minutes to control the exotherm.

-

Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature until complete consumption of the alcohol is observed.

-

Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3 . Separate the layers, wash the organic layer with brine, dry over Na2SO4 , and concentrate.

Analytical Characterization & Troubleshooting

-

Monitoring: The disappearance of the primary alcohol O-H stretch (~3300 cm⁻¹) and the appearance of a strong ester C=O stretch (~1735 cm⁻¹) in FTIR is a rapid, non-destructive indicator of success.

-

Troubleshooting Furan Degradation: If the reaction mixture turns dark brown or black, this is a macroscopic indicator of furan polymerization. Ensure that all solvents are strictly anhydrous, the inert atmosphere is maintained, and absolutely no trace mineral acids are present in the starting materials or glassware.

References

- 1935403-22-7 | (5-Cyclopropylfuran-2-yl)

- [1935403-22-7], MFCD28970751, (5-Cyclopropylfuran-2-yl)

- Source: nih.

- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)

Sources

Technical Support Center: Troubleshooting (5-Cyclopropylfuran-2-yl)methanol Reactions

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with furan-2-ylmethanol (furfuryl alcohol) derivatives presents a unique set of challenges. (5-Cyclopropylfuran-2-yl)methanol is a highly valuable sp3-sp2 hybridized building block, but it is notoriously prone to instability.

This guide provides a mechanism-based approach to diagnosing, troubleshooting, and eliminating impurities during the synthesis and handling of this compound.

Diagnostic Matrix: Common Impurities & Causality

When synthesizing (5-Cyclopropylfuran-2-yl)methanol—typically via the Suzuki-Miyaura cross-coupling of 5-bromofuran-2-ylmethanol with cyclopropylboronic acid—several competing side reactions can derail your yield. Use the quantitative diagnostic matrix below to identify your specific impurity profile based on LC-MS data.

| Impurity Profile | Mass Shift (LC-MS) | Structural Characteristic | Primary Causality | Recommended Solution |

| Des-bromo Furan | -78 Da (vs SM) | Loss of Bromine, no cyclopropyl incorporation | Protodeboronation outcompeting transmetalation. | Use anhydrous conditions; switch to potassium trifluoroborate salts. |

| Polyfurfuryl Alcohol (PFA) | Broad polymeric smear | Methylene-bridged furan network (Black Tar) | Acid-catalyzed generation of furan-2-ylmethylium cations. | Buffer all aqueous workups (pH > 7.5); use basic alumina for chromatography. |

| 1,4-Diketone | +18 Da (vs Product) | Hydrated, ring-opened aliphatic chain | Aqueous acid hydrolysis of the electron-rich furan ring. | Avoid aqueous acids; perform downstream deprotections under anhydrous conditions. |

| Homocoupled Dimer | +58 Da (vs SM) | Bicyclopropyl or Bifuran | Oxidative homocoupling due to O2 intrusion. | Strictly degas solvents (sparge with Ar for 30 mins). |

Deep-Dive Troubleshooting Q&A

Q1: My reaction mixture turns into a black, insoluble tar during the workup of (5-Cyclopropylfuran-2-yl)methanol. What is happening?

The Mechanism: You are observing the. The hydroxymethyl group on the furan ring is highly sensitive. Even under mildly acidic conditions (e.g., unbuffered silica gel or trace HCl in chlorinated solvents), the hydroxyl group is protonated and leaves as water. This forms a highly resonance-stabilized furan-2-ylmethylium cation. This carbocation acts as a potent electrophile, attacking the C3 or C4 position of another furan ring, initiating a rapid cascade of methylene-bridged polyfurfuryl alcohol (PFA) resin formation. Actionable Solution: You must maintain strictly neutral to basic conditions at all times. Add 0.1% Triethylamine (Et 3 N) to your extraction solvents and chromatography eluents. Never use standard acidic silica gel for purification; switch to neutral or basic alumina .

Q2: During the Suzuki coupling of 5-bromofuran-2-ylmethanol with cyclopropylboronic acid, I get low conversion and high levels of the des-bromo furan impurity. How do I fix this?

The Mechanism: This is a kinetic failure driven by the sp3-hybridization of the cyclopropyl group. Cyclopropylboronic acid lacks the s-character of standard arylboronic acids, making the transmetalation step to the Palladium(II) complex exceptionally slow. While transmetalation stalls, the boronic acid undergoes rapid in the warm, basic aqueous environment. Once the boronic acid is consumed, the waiting Pd-oxidative addition complex undergoes hydrodehalogenation, yielding the des-bromo impurity. Actionable Solution: Shift the kinetics to favor transmetalation. First, replace cyclopropylboronic acid with potassium cyclopropyltrifluoroborate , which is highly resistant to protodeboronation. Second, use a bulky, electron-rich phosphine ligand (e.g., RuPhos or tricyclohexylphosphine) to accelerate the sp3-transmetalation step.

Q3: LC-MS analysis shows a +18 Da mass shift with a complete loss of the furan UV absorbance signature. What is this byproduct?

The Mechanism: This is the hydrolytic ring-opening of the furan ring. Furans substituted with electron-donating groups (like the cyclopropyl and hydroxymethyl groups) are highly susceptible to hydration. Under aqueous acidic conditions, the furan oxygen or the C3/C4 double bonds are protonated, leading to the addition of water and subsequent (analogous to levulinic acid formation). Actionable Solution: If your downstream synthetic steps require acidic deprotection (e.g., removing a Boc group), you cannot use aqueous acids like TFA/H 2 O. You must use strictly anhydrous acids, such as 4M HCl in 1,4-dioxane, and run the reaction at sub-ambient temperatures (0 °C) to kinetically suppress furan ring-opening.

Mechanistic Pathway Visualization

The following logical workflow maps the divergence of the starting material into either the target product or the primary impurities based on the reaction environment.

Reaction pathways and impurity formation in (5-Cyclopropylfuran-2-yl)methanol synthesis.

Self-Validating Experimental Protocol

To ensure the highest scientific integrity and reproducibility, utilize the following self-validating protocol for the synthesis and isolation of (5-Cyclopropylfuran-2-yl)methanol. This workflow is specifically designed to bypass the failure modes detailed above.

Optimized Suzuki-Miyaura Coupling & Isolation

Step 1: Degassing and Catalyst Activation

-

In an oven-dried Schlenk flask, combine 5-bromofuran-2-ylmethanol (1.0 eq), potassium cyclopropyltrifluoroborate (1.5 eq), Pd(OAc) 2 (0.05 eq), RuPhos (0.10 eq), and anhydrous K 3 PO 4 (3.0 eq).

-

Add a solvent mixture of Toluene/H 2 O (10:1 v/v).

-

Sparge the mixture with Argon for exactly 30 minutes.

Validation Check: The solution should transition from a pale yellow suspension to a deep red/orange homogeneous mixture upon heating, indicating the successful reduction of Pd(II) to the active Pd(0) catalytic species.

Step 2: sp3-sp2 Cross-Coupling

-

Heat the reaction mixture to 95 °C under an Argon atmosphere for 12 hours.

-

Perform an In-Process Control (IPC) via LC-MS.

Validation Check: The IPC must show <2% of the des-bromo impurity. If the des-bromo peak exceeds 5%, transmetalation is stalling. Do not increase temperature; instead, cool to room temperature, add an additional 0.05 eq of RuPhos, degas, and resume heating.

Step 3: Buffered Workup (Critical for Stability)

-

Cool the reaction to room temperature.

-

Dilute the mixture with Ethyl Acetate containing 0.1% Triethylamine (v/v) .

-

Wash the organic layer with saturated aqueous NaHCO 3 .

Validation Check: Test the aqueous phase with pH paper before phase separation. The pH must be between 8.0 and 9.0. If the pH is < 7.5, or if the organic layer rapidly shifts to a dark green/black hue, acid-catalyzed polymerization has initiated. Quench immediately with 1 mL of pure Triethylamine.

Step 4: Purification

-

Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure (bath temperature < 30 °C to prevent thermal polymerization).

-

Purify the crude oil via flash chromatography using Basic Alumina (not silica gel), eluting with a gradient of Hexanes/Ethyl Acetate (containing 0.1% Et 3 N).

Validation Check: The product will elute as a pale yellow oil. If you observe a dark brown/black band stalling on the column, silica-induced acid catalysis is occurring. Discard the column and switch strictly to basic alumina.

References

-

Choura, M., Belgacem, N. M., & Gandini, A. "Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking." Macromolecules, ACS Publications.[Link]

-

Bannister, K. L., et al. "Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture." Organic Process Research & Development, ACS Publications.[Link]

-

Falco, C., et al. "Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions." Polymers, PMC.[Link]

Technical Support Center: Optimizing Reaction Temperature for (5-Cyclopropylfuran-2-yl)methanol Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of (5-Cyclopropylfuran-2-yl)methanol and its derivatives. The focus is on the critical parameter of reaction temperature, offering troubleshooting advice and frequently asked questions to navigate the challenges associated with the inherent reactivity of the furan scaffold.

The Critical Role of Temperature in Furan Chemistry

The synthesis of substituted furans, particularly those bearing sensitive functionalities like a cyclopropyl group, is a delicate balance between achieving a desirable reaction rate and preventing thermal degradation. The furan ring is an electron-rich aromatic system, making it susceptible to acid-catalyzed polymerization and ring-opening, especially at elevated temperatures[1][2]. The cyclopropyl group, while often used as a stable bioisostere, introduces ring strain that can influence the reactivity of adjacent functionalities. Consequently, precise temperature control is not merely an optimization parameter but a cornerstone of a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for reactions involving the furan ring, such as Friedel-Crafts acylation?

A1: For highly exothermic and acid-catalyzed reactions like Friedel-Crafts acylation on a furan ring, it is crucial to begin at a low temperature. A starting point of 0 °C to 5 °C is often recommended to control the reaction rate and minimize the formation of polymeric byproducts[3]. The reaction can then be allowed to slowly warm to room temperature, but careful monitoring is essential.

Q2: How does the choice of catalyst influence the optimal reaction temperature?

A2: The catalyst system is intrinsically linked to the required thermal conditions. Heterogeneous catalysts, for instance, may require higher temperatures to achieve sufficient activity, often in the range of 100-200 °C for conversions of furan derivatives[4]. Conversely, strong Lewis acids (e.g., AlCl₃) or Brønsted acids used in homogenous catalysis often necessitate sub-ambient temperatures to prevent rapid, uncontrolled reactions and degradation of the furan substrate[2][5]. Milder catalysts, such as certain zeolites or metal-exchanged clays, may offer a compromise, enabling reactions at moderate temperatures (e.g., 40-80 °C).

Q3: Can high temperatures lead to the degradation of the (5-Cyclopropylfuran-2-yl)methanol product itself?

A3: Yes. Furan rings, especially when substituted with activating groups like a hydroxymethyl group, can be thermally sensitive. Excessive temperatures, particularly in the presence of acidic or basic residues, can lead to decomposition pathways including polymerization, ring-opening to form dicarbonyl compounds, or Diels-Alder type reactions[1][6]. It is advisable to perform post-reaction workup and purification at or below room temperature whenever feasible.

Q4: My reaction to form a cyclopropyl-substituted furan is very slow. Should I just increase the heat?

A4: While increasing temperature is a common strategy to accelerate slow reactions, it should be done with extreme caution in furan chemistry. Before raising the temperature, consider other factors:

-

Catalyst Activity: Is the catalyst fresh and active? Some catalysts require activation or are prone to poisoning.

-

Reagent Purity: Are the starting materials and solvents anhydrous and pure? Water can deactivate many catalysts.

-

Mixing: Is the stirring efficient enough to overcome mass transfer limitations, especially in heterogeneous reactions?[7]

If these factors are addressed, increase the temperature incrementally (e.g., in 10 °C steps), monitoring the reaction closely by TLC or GC-MS for the appearance of byproducts. A modest increase to 40-60 °C may be sufficient for certain cyclization or rearrangement reactions[5].

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low to no yield of the desired product, with starting material consumed and formation of a dark, insoluble tar.

| Probable Cause | Troubleshooting Steps & Explanation |

| Reaction Temperature is Too High | The formation of dark, insoluble material is a classic sign of furan polymerization, which is often initiated by strong acids and accelerated by heat[1][2]. |

| Solution: | |

| 1. Repeat the reaction at a significantly lower temperature. For acid-catalyzed reactions, start at 0 °C or even -20 °C. | |

| 2. Control exotherms. Add reagents dropwise from an addition funnel, ensuring the internal temperature does not rise significantly. | |

| 3. Use a milder catalyst. If using a strong Lewis acid like AlCl₃, consider switching to a milder one like ZnCl₂ or a solid acid catalyst. | |

| Inappropriate Solvent Choice | Polar protic solvents can sometimes participate in degradation pathways[1]. |

| Solution: | |

| 1. Switch to a non-protic solvent. Dichloromethane, THF, or toluene are common choices. | |

| 2. Ensure anhydrous conditions. Use freshly dried solvents, as water can exacerbate acid-catalyzed decomposition. |

Problem 2: The reaction yields a complex mixture of products, including the desired compound and several unidentified byproducts.

| Probable Cause | Troubleshooting Steps & Explanation |

| Side Reactions Favored at Operating Temperature | Many reactions have parallel pathways leading to different products. The activation energy for these pathways differs, meaning temperature changes can significantly alter the product distribution. For instance, at higher temperatures, a Cope rearrangement might compete with other thermal processes[5]. |

| Solution: | |

| 1. Systematically lower the reaction temperature. Run a series of small-scale reactions at different temperatures (e.g., 40 °C, 25 °C, 0 °C) to find a regime where the desired reaction is selective. | |

| 2. Reduce reaction time. Even at an optimal temperature, prolonged heating can lead to product degradation or equilibration to a more stable, but undesired, isomer. Monitor the reaction and quench it as soon as the starting material is consumed. | |

| Carbocation Rearrangement (in Friedel-Crafts type reactions) | If using an alkylating agent that can form a carbocation, higher temperatures can promote rearrangements to more stable carbocations, leading to isomeric byproducts[2]. |

| Solution: | |

| 1. Perform the reaction at the lowest possible temperature to trap the kinetic product before rearrangement can occur. | |

| 2. Choose a precursor that is less prone to rearrangement. |

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing temperature-related issues in your synthesis.

Caption: Troubleshooting workflow for temperature optimization.

The Interplay of Temperature, Kinetics, and Selectivity

Optimizing reaction temperature is fundamentally about controlling the kinetics to favor the desired product over undesired ones.

Caption: Relationship between temperature and reaction outcomes.

Experimental Protocol: Temperature Optimization for a Key Synthetic Step

This protocol outlines a general procedure for the reduction of a precursor, such as (5-Cyclopropylfuran-2-yl)carbaldehyde, to (5-Cyclopropylfuran-2-yl)methanol. The key is to maintain a low temperature during the addition of the highly reactive reducing agent.

Reaction: Reduction of (5-Cyclopropylfuran-2-yl)carbaldehyde to (5-Cyclopropylfuran-2-yl)methanol

Materials:

-

(5-Cyclopropylfuran-2-yl)carbaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (Anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the (5-Cyclopropylfuran-2-yl)carbaldehyde (1.0 eq) in methanol.

-

Temperature Control (Critical Step): Cool the flask to 0 °C using an ice-water bath. It is essential to maintain this temperature during the addition of the reducing agent to prevent over-reduction or side reactions.

-

Reagent Addition: While stirring vigorously at 0 °C, add sodium borohydride (1.5 eq) in small portions over 15-20 minutes. The portion-wise addition helps to control the exotherm and any gas evolution.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared. If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄. Continue adding acid until the pH is ~5-6.

-

Work-up:

-

Remove the methanol under reduced pressure using a rotary evaporator, keeping the water bath temperature below 30 °C.

-

Partition the remaining aqueous residue between DCM and water.

-

Separate the layers and extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo to yield the crude (5-Cyclopropylfuran-2-yl)methanol. Purify further by column chromatography on silica gel if necessary.

References

- ResearchGate. (n.d.). Effect of temperature on conversion of furan.

- IntechOpen. (2022, May 11). Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals.

- Bobrowski, A., & Grabowska, B. (n.d.). The impact of temperature on furan resin and binders structure.

- PMC. (n.d.). Furan in Thermally Processed Foods - A Review.

- Google Patents. (n.d.). WO2015075540A1 - A process for synthesis of furan derivative using an acid catalyst and preparation thereof.

- BenchChem. (n.d.). High-Yield Synthesis of (5-Octylfuran-2-YL)methanol Derivatives: Application Notes and Protocols.

- RSC Publishing. (2018, May 15). Synthesis of fused tricyclic systems by thermal Cope rearrangement of furan-substituted vinyl cyclopropanes.

- Frontiers. (2021, November 22). Development of Sustainable Catalytic Pathways for Furan Derivatives.

- BenchChem. (n.d.). Stability issues of furan rings in acidic or basic conditions.

- BenchChem. (n.d.). Optimization of reaction conditions for 2,5-dipropylfuran synthesis.

- PMC. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization.

- BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Tetrahydro-5-methylfuran-2-methanol Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]